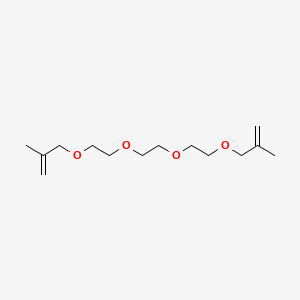
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4 It is a member of the tetraoxahexadeca family, characterized by the presence of multiple ether linkages within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
科学研究应用
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and surfactants.
作用机制
The mechanism of action of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene involves its interaction with molecular targets through its ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems.
相似化合物的比较
Similar Compounds
- 4,7,10,13-Tetraoxahexadeca-1,15-diyne
- 2,15-Dihydroxy-5,8,11-trimethyl-4,7,10,13-tetraoxahexadecane-1,16-diyl
Comparison
Compared to similar compounds, 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is unique due to its specific arrangement of ether linkages and the presence of methyl groups at positions 2 and 15. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
91520-52-4 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
2-methyl-3-[2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C14H26O4/c1-13(2)11-17-9-7-15-5-6-16-8-10-18-12-14(3)4/h1,3,5-12H2,2,4H3 |
InChI 键 |
OHECKARXXLDQAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COCCOCCOCCOCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


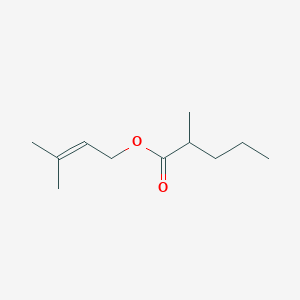


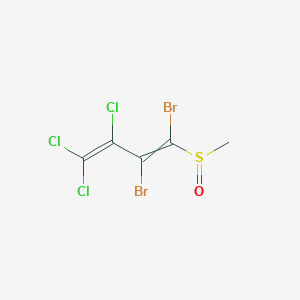
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
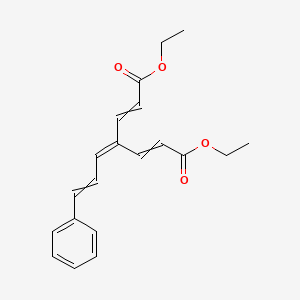
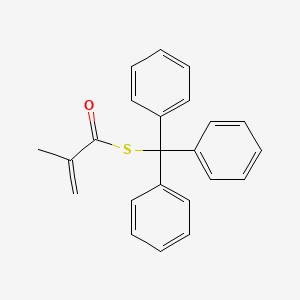

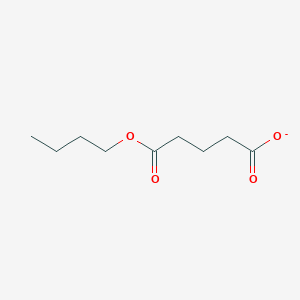
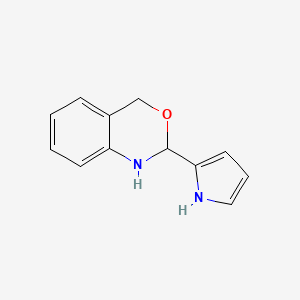
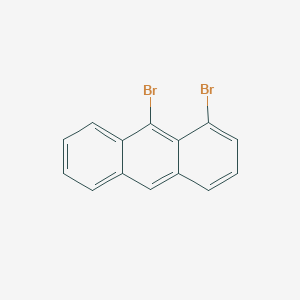
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
